molecular formula C6H7NO3S B13527529 5-((Methylthio)methyl)isoxazole-3-carboxylic acid

5-((Methylthio)methyl)isoxazole-3-carboxylic acid

Cat. No.: B13527529
M. Wt: 173.19 g/mol
InChI Key: LJFZDHDNTDACLW-UHFFFAOYSA-N
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Description

5-((Methylthio)methyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a methylthio group at the 5-position and a carboxylic acid group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

5-((Methylthio)methyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 5-((Methylthio)methyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its anticancer activity, the compound may inhibit the activity of certain kinases, leading to the disruption of cancer cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

5-(methylsulfanylmethyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C6H7NO3S/c1-11-3-4-2-5(6(8)9)7-10-4/h2H,3H2,1H3,(H,8,9)

InChI Key

LJFZDHDNTDACLW-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC(=NO1)C(=O)O

Origin of Product

United States

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